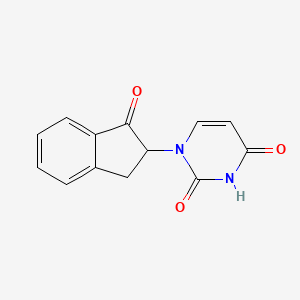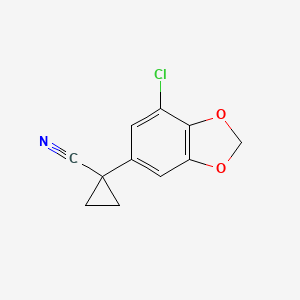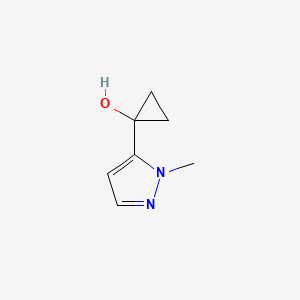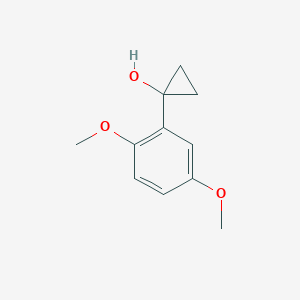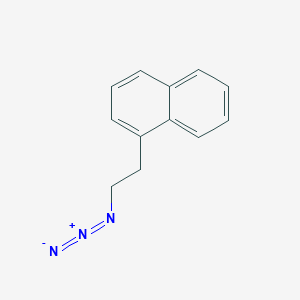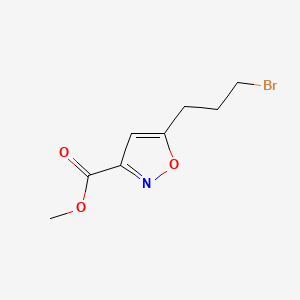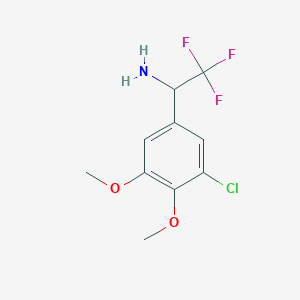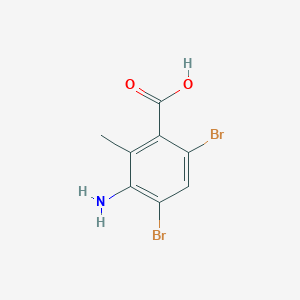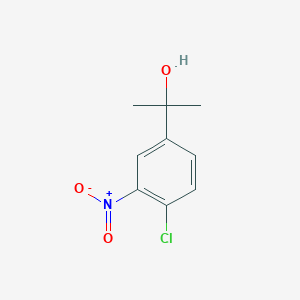
2-(4-Chloro-3-nitrophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenol, characterized by the presence of a chloro and nitro group on the benzene ring, and a propanol group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)propan-2-ol typically involves the nitration of 4-chlorophenol followed by a Friedel-Crafts alkylation reaction. The nitration process introduces a nitro group to the benzene ring, while the Friedel-Crafts reaction attaches the propanol group to the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)propan-2-one.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)propan-2-ol.
Substitution: Formation of compounds like 2-(4-Cyano-3-nitrophenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)propan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, altering the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)propan-2-ol
- 2-(4-Nitrophenyl)propan-2-ol
Uniqueness
2-(4-Chloro-3-nitrophenyl)propan-2-ol is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1934635-77-4 |
|---|---|
Molekularformel |
C9H10ClNO3 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
2-(4-chloro-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)6-3-4-7(10)8(5-6)11(13)14/h3-5,12H,1-2H3 |
InChI-Schlüssel |
LMJXKNQYYKEKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



